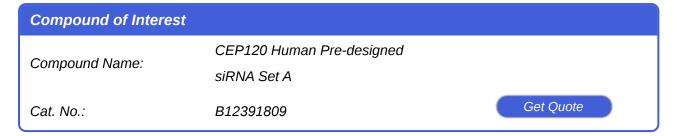


Application Notes and Protocols for Functional Rescue Experiments Following CEP120 siRNA Treatment

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrosomal Protein 120 (CEP120) is a key regulator of centriole duplication and elongation, fundamental processes for the formation of centrosomes and cilia.[1][2][3] As a daughter centriole-associated protein, CEP120 plays a critical role in maintaining centrosome homeostasis.[4][5] Its depletion has been shown to cause defects in centriole duplication, leading to a reduction in centriole number and subsequent impairments in cell cycle progression.[1][3] Furthermore, loss of CEP120 disrupts the assembly of primary cilia, cellular organelles crucial for various signaling pathways, and is associated with ciliopathies such as Jeune Asphyxiating Thoracic Dystrophy and Joubert Syndrome.[4][6][7]

RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to study the function of proteins like CEP120 by specific gene silencing. However, to ensure that the observed phenotypes are a direct result of the target protein depletion and not due to off-target effects, functional rescue experiments are essential.[8] This involves re-introducing a version of the target protein that is resistant to the siRNA and observing the reversal of the knockdown phenotype.



These application notes provide a comprehensive guide to performing functional rescue experiments after CEP120 siRNA treatment, including detailed protocols for siRNA-mediated knockdown, generation of an siRNA-resistant CEP120 expression vector, and methods to quantify the rescue of key cellular phenotypes.

Data Presentation: Phenotypes of CEP120 Depletion and Rescue

The following tables summarize quantitative data from representative experiments demonstrating the effects of CEP120 siRNA and the subsequent rescue with an siRNA-resistant CEP120 construct.

Table 1: Effect of CEP120 Depletion and Rescue on Centriole Number

Condition	Percentage of Cells with 0-1 Centriole	Percentage of Cells with 2 Centrioles	Percentage of Cells with >2 Centrioles
Control siRNA	10%	85%	5%
CEP120 siRNA	60%	35%	5%
CEP120 siRNA + siRNA-resistant CEP120	15%	80%	5%

Data are representative and compiled from typical centriole duplication assays.[4]

Table 2: Effect of CEP120 Depletion and Rescue on Ciliogenesis

Condition	Percentage of Ciliated Cells	Average Cilium Length (μm)
Control siRNA	75%	3.5 ± 0.5
CEP120 siRNA	25%	2.0 ± 0.8
CEP120 siRNA + siRNA- resistant CEP120	70%	3.3 ± 0.6



Data are representative and compiled from typical ciliogenesis assays.[4][9]

Table 3: Effect of CEP120 Depletion and Rescue on Pericentriolar Material (PCM) Intensity

Condition	Normalized Pericentrin Fluorescence Intensity (A.U.)	
Control siRNA	1.0	
CEP120 siRNA	2.5	
CEP120 siRNA + siRNA-resistant CEP120	1.2	

Data are representative and based on the observation that CEP120 depletion leads to an accumulation of PCM components.[4]

Experimental Protocols Protocol 1: siRNA-Mediated Knockdown of CEP120

This protocol describes the transient transfection of mammalian cells with siRNA targeting CEP120.

Materials:

- CEP120 siRNA and non-targeting control siRNA (20 μM stock)
- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Mammalian cell line (e.g., U2OS, RPE-1, MEFs)
- · 6-well tissue culture plates
- · Complete growth medium

Procedure:



- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
- siRNA-Lipofectamine Complex Preparation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In the first tube, dilute 5 μL of 20 μM siRNA stock (final concentration ~50 nM) in 100 μL of Opti-MEM™ medium. c. In the second tube, dilute 5 μL of Lipofectamine™ RNAiMAX in 100 μL of Opti-MEM™ medium. d. Combine the contents of the two tubes, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[11]
- Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 800 μL of fresh, antibiotic-free complete growth medium to each well. c. Add the 210 μL of siRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
- Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. b.
 After incubation, proceed with downstream analysis such as Western blotting (Protocol 3) or immunofluorescence (Protocol 4) to assess knockdown efficiency and phenotype.

Protocol 2: Generation of siRNA-Resistant CEP120 Expression Vector

This protocol utilizes site-directed mutagenesis to introduce silent mutations into the CEP120 coding sequence, rendering it resistant to a specific siRNA.

Materials:

- CEP120 expression vector (e.g., pEGFP-C1-CEP120)
- Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit)
- Custom mutagenic primers
- DH5α competent E. coli
- LB agar plates with appropriate antibiotic



Procedure:

- Primer Design: a. Identify the 19-21 nucleotide target sequence of your CEP120 siRNA. b.
 Design a pair of complementary mutagenic primers (25-45 bases in length) that contain the desired silent mutations. Introduce 4-6 silent mutations in the third "wobble" base of codons within the siRNA target site to prevent siRNA binding without altering the amino acid sequence.[4] c. The mutations should be in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.[12]
- Mutagenesis PCR: a. Set up the PCR reaction according to the manufacturer's protocol of the site-directed mutagenesis kit. Typically, this includes the template DNA (CEP120 expression vector), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. b. Perform thermal cycling to amplify the mutated plasmid.
- Digestion of Parental DNA: a. Following PCR, digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction.[13] b. Incubate at 37°C for 1-2 hours. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutated) DNA intact.
- Transformation and Selection: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector. c. Incubate overnight at 37°C.
- Verification: a. Pick several colonies and grow them in liquid culture. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutations by Sanger sequencing.

Protocol 3: Western Blotting for CEP120 Knockdown and Rescue Confirmation

This protocol is for verifying the depletion of endogenous CEP120 and the expression of the siRNA-resistant construct.

Materials:

Cell lysates from control, siRNA-treated, and rescued cells

Methodological & Application



- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CEP120, anti-GFP (if using a GFP-tagged rescue construct), and anti-loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Sample Preparation: a. Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[4] b. Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
- SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size. b. Transfer the separated proteins to a PVDF membrane.[4]
- Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b.
 Incubate the membrane with the primary antibody (e.g., anti-CEP120) overnight at 4°C. c.
 Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
- Detection and Analysis: a. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. b. Quantify band intensities using densitometry software.
 Normalize the CEP120 signal to the loading control to confirm knockdown and rescue.



Protocol 4: Immunofluorescence for Phenotypic Analysis

This protocol is for visualizing and quantifying centriole number and ciliogenesis.

Materials:

- Cells grown on coverslips
- 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer (0.5% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS)
- Primary antibodies: anti-centrin (to mark centrioles), anti-acetylated tubulin (to mark cilia), anti-pericentrin (to mark PCM)
- Alexa Fluor-conjugated secondary antibodies
- DAPI for nuclear staining
- · Mounting medium

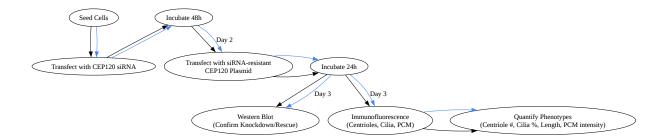
Procedure:

- Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[14] b. Wash three times with PBS. c. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.[14]
- Blocking and Staining: a. Wash three times with PBS and block with 5% BSA in PBS for 1 hour. b. Incubate with primary antibodies diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.[14]
- Mounting and Imaging: a. Wash three times with PBS and mount the coverslips on microscope slides using mounting medium. b. Acquire images using a confocal or highresolution fluorescence microscope.



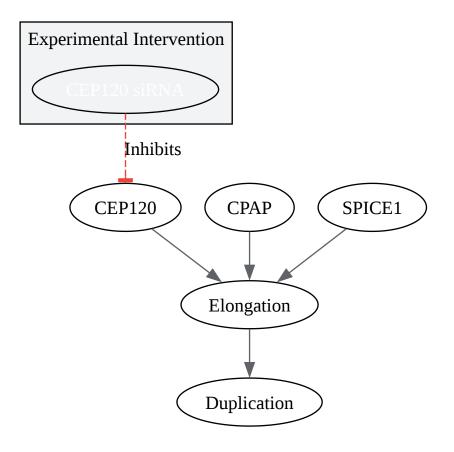
Quantification: a. Centriole Number: Count the number of centrin-positive foci per cell in at least 100 cells per condition.[1] b. Ciliogenesis: Determine the percentage of ciliated cells by identifying cells with a clear acetylated tubulin-positive cilium. Measure the length of cilia using image analysis software.[7] c. PCM Intensity: Measure the mean fluorescence intensity of pericentrin staining at the centrosome in a defined region of interest.[8]

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